
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA belongs to the class of acrylamide derivatives and is known for its unique chemical structure that makes it a versatile molecule for research purposes. In
Mecanismo De Acción
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPCA has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
BPCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that BPCA can reduce tumor growth and improve survival rates in animal models of cancer. BPCA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPCA has several advantages for lab experiments, such as its versatility as a building block for the synthesis of various compounds and materials, its ability to form stable complexes with various drugs, and its potential as a probe for the detection of biomolecules. However, BPCA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the research on BPCA include the development of drug delivery systems, the synthesis of BPCA-based materials, and further studies on its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of BPCA involves the reaction of benzylamine, malononitrile, and 4-pyridinecarboxaldehyde in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, after which the resulting product is purified using column chromatography. The yield of BPCA is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
BPCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, BPCA has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, BPCA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, BPCA has been used as a probe for the detection of various biomolecules such as proteins and nucleic acids.
Propiedades
Nombre del producto |
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
Clave InChI |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213645.png)
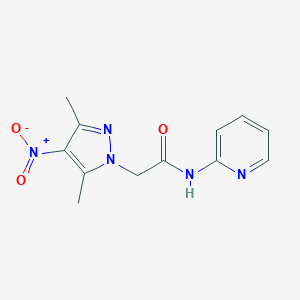
![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)
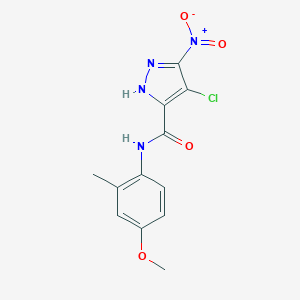
![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)

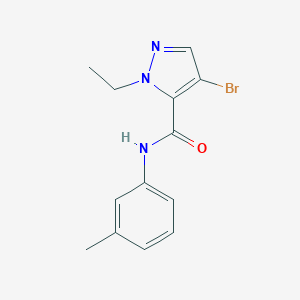
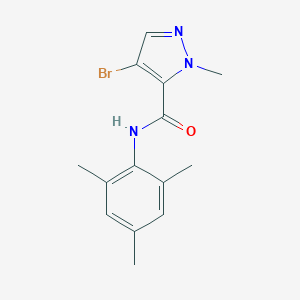
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

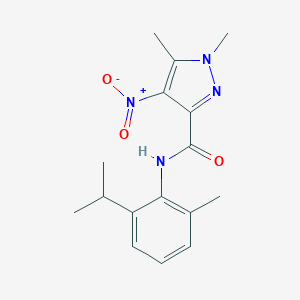
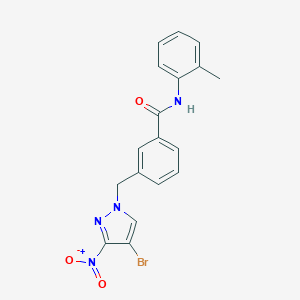
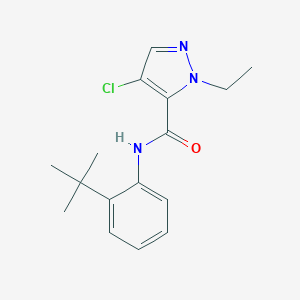
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)